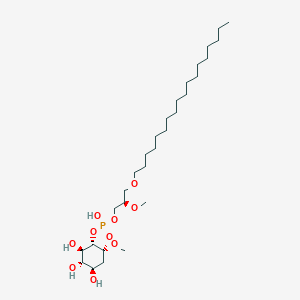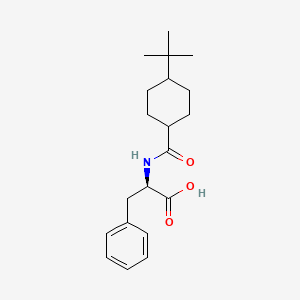![molecular formula CCdO3 B13415038 Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
Cadmium, [carbonato(2-)-|EO]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium, [carbonato(2-)-|EO]- is a chemical compound with the formula CCdO₃. It is a cadmium salt of carbonic acid and is known for its unique properties and applications in various fields. Cadmium carbonate is a white, crystalline solid that is insoluble in water but soluble in acids. It is primarily used in the production of cadmium pigments, electroplating, and as a precursor to other cadmium compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cadmium carbonate can be synthesized through the reaction of cadmium salts with carbonate ions. One common method involves the precipitation reaction between cadmium nitrate and sodium carbonate:
Cd(NO3)2+Na2CO3→CdCO3+2NaNO3
This reaction is typically carried out in an aqueous solution at room temperature. The cadmium carbonate precipitates out of the solution and can be collected by filtration .
Industrial Production Methods
In industrial settings, cadmium carbonate is often produced as a by-product of the zinc refining process. Zinc ores contain small amounts of cadmium, which is separated during the refining process. The cadmium is then reacted with carbon dioxide to form cadmium carbonate:
CdO+CO2→CdCO3
This method is efficient and cost-effective, making it the preferred choice for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium carbonate undergoes various chemical reactions, including:
-
Decomposition: : When heated, cadmium carbonate decomposes to form cadmium oxide and carbon dioxide:
CdCO3→CdO+CO2
-
Reaction with Acids: : Cadmium carbonate reacts with acids to form cadmium salts and carbon dioxide. For example, with hydrochloric acid:
CdCO3+2HCl→CdCl2+CO2+H2O
Common Reagents and Conditions
The reactions of cadmium carbonate typically involve common reagents such as acids (hydrochloric acid, sulfuric acid) and bases. These reactions are usually carried out at room temperature and atmospheric pressure .
Major Products Formed
The major products formed from the reactions of cadmium carbonate include cadmium oxide, cadmium chloride, and carbon dioxide. These products have various applications in different industries .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of cadmium carbonate involves its interaction with cellular components, leading to various biochemical effects. Cadmium ions (Cd²⁺) can induce oxidative stress by generating reactive oxygen species (ROS), which damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to apoptosis or programmed cell death .
Cadmium ions also interfere with calcium signaling pathways, disrupting normal cellular functions. They can bind to and inhibit the activity of various enzymes, further contributing to cellular toxicity .
Vergleich Mit ähnlichen Verbindungen
Cadmium carbonate can be compared with other similar compounds, such as:
Zinc carbonate (ZnCO₃): Both cadmium carbonate and zinc carbonate are insoluble in water and decompose upon heating to form their respective oxides.
Calcium carbonate (CaCO₃): Calcium carbonate is widely used as a dietary supplement and antacid, whereas cadmium carbonate is primarily used in industrial applications due to its toxicity.
Lead carbonate (PbCO₃): Lead carbonate is similar to cadmium carbonate in terms of toxicity and industrial applications.
Cadmium carbonate is unique due to its specific applications in the production of cadmium-based pigments and its role in scientific research related to heavy metal toxicity .
Eigenschaften
Molekularformel |
CCdO3 |
|---|---|
Molekulargewicht |
172.42 g/mol |
IUPAC-Name |
cadmium(2+);carbonate |
InChI |
InChI=1S/CH2O3.Cd/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 |
InChI-Schlüssel |
GKDXQAKPHKQZSC-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)([O-])[O-].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol](/img/structure/B13414956.png)

![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)
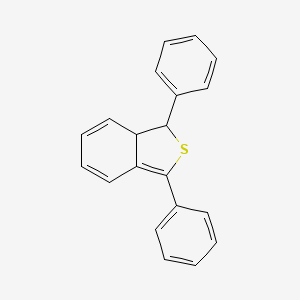
![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)

![2-[Chloro(fluoro)methyl]-1,3-benzothiazole](/img/structure/B13414996.png)
![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)
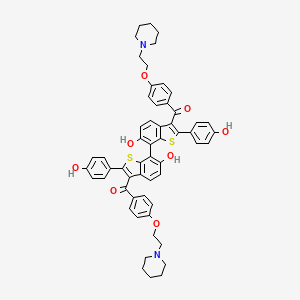

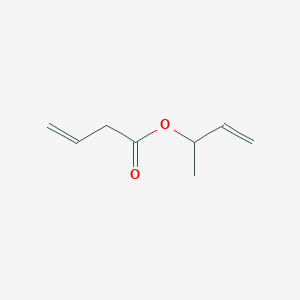
![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
